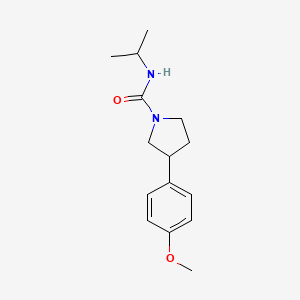

3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide

Description

The compound 3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide features a pyrrolidine ring substituted at the 3-position with a 4-methoxyphenyl group and a carboxamide moiety at the 1-position, where the nitrogen is further substituted with an isopropyl (propan-2-yl) group. This structure combines a heterocyclic backbone with aryl and alkyl substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-propan-2-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-11(2)16-15(18)17-9-8-13(10-17)12-4-6-14(19-3)7-5-12/h4-7,11,13H,8-10H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKGGSAYCFEINI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCC(C1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with isopropylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is then reacted with pyrrolidine-1-carboxylic acid chloride to yield the final product . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The carboxamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide has various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The following table highlights key structural differences between the target compound and similar analogues:

Key Observations

Substituent Effects on the Phenyl Ring

- In contrast, 4-ethoxy (, Compound 6) and 4-propoxyphenyl (, Compound 7) substituents increase steric bulk and lipophilicity, which may alter binding kinetics .

- This could enhance binding affinity in hydrophobic pockets compared to methoxy .

Carboxamide Substitutions

- N-Alkyl vs. N-Aryl : The target’s isopropyl group offers moderate lipophilicity, whereas ’s 4-methoxybenzyl substituent introduces aromaticity and bulk, possibly hindering membrane penetration .

- Trifluoroethyl Substituent : ’s 2,2,2-trifluoroethyl group significantly increases electronegativity and metabolic stability, making it advantageous in drug design for prolonged half-life .

Conformational Modifiers

- Morpholino Group (): This six-membered ring introduces additional hydrogen-bonding sites, enhancing solubility and interaction with polar residues .

Biological Activity

3-(4-Methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide, also known as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a pyrrolidine ring substituted with a 4-methoxyphenyl group and an isopropyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its anti-inflammatory and analgesic effects, alongside its structure-activity relationships (SAR).

The molecular formula of 3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide is , and it has a molecular weight of 262.35 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| CAS Number | 1209567-05-4 |

Anti-inflammatory Effects

Research indicates that pyrrolidine derivatives, including 3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide, exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 1: IC50 Values for COX Inhibition

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Indomethacin | TBD | TBD |

Note: TBD indicates that specific values for the target compound were not available in the reviewed literature.

Structure-Activity Relationships (SAR)

The efficacy of 3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide can be attributed to its structural components. The presence of the methoxy group on the phenyl ring enhances lipophilicity and may improve binding affinity to target receptors involved in inflammatory pathways. Studies suggest that modifications to the pyrrolidine ring or substituents on the phenyl moiety can significantly alter biological activity, emphasizing the importance of SAR in drug design.

Study on Anti-inflammatory Activity

A recent study evaluated various pyrrolidine derivatives for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated that compounds with similar structures to 3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide demonstrated reduced edema compared to controls, suggesting potential therapeutic applications in treating inflammatory conditions.

Analgesic Effects

In addition to anti-inflammatory properties, some derivatives have shown analgesic effects in pain models. For instance, compounds were tested in formalin-induced pain assays, where they exhibited significant pain relief comparable to standard analgesics.

Q & A

Q. What are the key considerations for synthesizing 3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide with high purity?

- Methodological Answer : The synthesis typically involves:

- Cyclization : Formation of the pyrrolidine ring via precursor reactions (e.g., amino alcohol cyclization under acidic conditions) .

- Substitution : Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., using methoxyphenyl halides) .

- Amide Coupling : Reaction of the pyrrolidine intermediate with isopropylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Optimize solvent choice (e.g., DMF or ethanol), temperature (60–100°C), and catalyst (e.g., palladium for cross-coupling) to enhance regioselectivity and yield .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., methoxy group at C4 of phenyl, isopropylamide orientation) .

- HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., unreacted intermediates) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., pyrrolidine ring puckering) if single crystals are obtainable .

Q. How should researchers design a receptor binding assay to evaluate this compound’s activity?

- Methodological Answer :

- Radioligand Displacement : Use [³H]-labeled ligands for target receptors (e.g., serotonin or dopamine receptors) in cell membranes.

- Controls : Include non-specific binding (e.g., excess cold ligand) and vehicle controls .

- Dose-Response Curves : Test 10⁻¹²–10⁻⁴ M concentrations to calculate IC₅₀ and Hill coefficients .

Advanced Research Questions

Q. How can regioselectivity challenges during the introduction of substituents in the pyrrolidine ring be addressed?

- Methodological Answer :

- Computational Modeling : Use DFT calculations to predict reactive sites and transition states for substitution reactions .

- Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts to direct coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while non-polar solvents may stabilize radical intermediates .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., known receptor agonists/antagonists) .

- Meta-Analysis : Pool data from independent studies, adjusting for variables (e.g., cell line differences, incubation times) .

- Orthogonal Assays : Confirm activity via functional assays (e.g., cAMP accumulation for GPCRs) alongside binding studies .

Q. What computational methods best predict the interaction between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses in receptor active sites (e.g., serotonin 5-HT₁A) .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding) .

- QSAR Models : Train models on analogs (e.g., 3-(4-methoxyphenyl)-N-phenyl derivatives) to predict affinity and selectivity .

Q. How can metabolic pathways of this compound be elucidated using in vitro models?

- Methodological Answer :

- Liver Microsomes : Incubate with NADPH to identify phase I metabolites (e.g., hydroxylation, demethylation) .

- LC-MS/MS : Detect metabolites via fragmentation patterns (e.g., m/z shifts indicating glucuronidation) .

- CYP Inhibition : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.